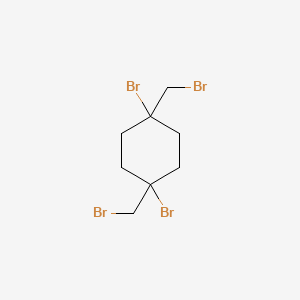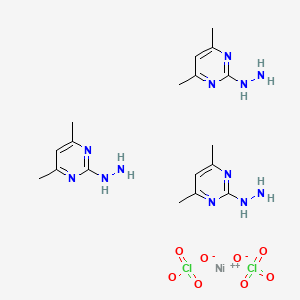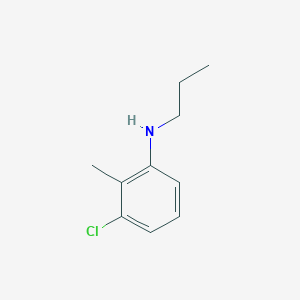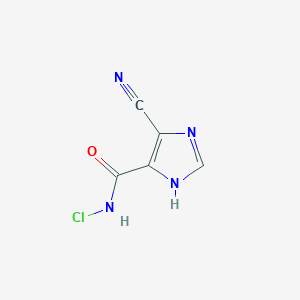
(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) is a complex organic compound that features a pyridine ring substituted with phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
化学反应分析
Types of Reactions
(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds are known for their biomedical applications and have been studied for their potential as therapeutic agents.
Uniqueness
(6-Phenylpyridine-1,3(6H)-diyl)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of multiple phenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
63755-41-9 |
|---|---|
分子式 |
C25H19NO2 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
(1-benzoyl-2-phenyl-2H-pyridin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C25H19NO2/c27-24(20-12-6-2-7-13-20)22-16-17-23(19-10-4-1-5-11-19)26(18-22)25(28)21-14-8-3-9-15-21/h1-18,23H |
InChI 键 |
XJONWBXSCASISC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=CC(=CN2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)




![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)

![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)





